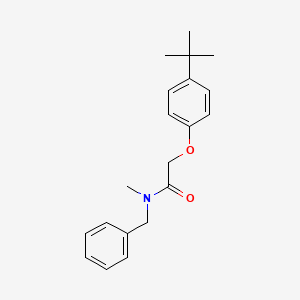

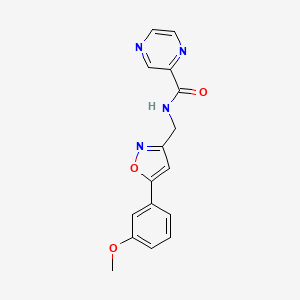

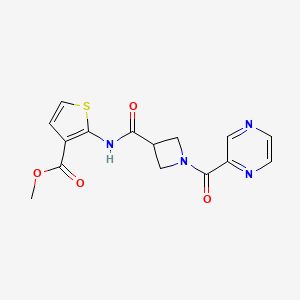

N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly referred to as BPPA and belongs to the family of amides. BPPA has been found to exhibit a wide range of biological activities, making it a promising candidate for various applications.

Scientific Research Applications

Endocrine Disruptors Detection

Research by Mol, Sunarto, and Steijger (2000) developed a gas chromatographic method with mass spectrometric detection for determining hydroxyl-group containing endocrine disruptors, utilizing derivatization with N-methyl-N-(tert.-butyldimethyltrifluoroacetamide) (Mol, Sunarto, & Steijger, 2000). This study indicates the relevance of tert-butyl derivatives in the analysis of environmental pollutants.

Antioxidant Studies

Du et al. (2019) investigated synthetic phenolic antioxidants (SPAs) and their prevalence, biotransformation, and maternal transfer in pregnant women from South China. This research highlights the environmental and health impacts of phenolic compounds with tert-butyl groups, such as 2,6-di-tert-butyl-hydroxytoluene (BHT) (Du et al., 2019).

Synthetic Methodologies

Imamoto et al. (2012) focused on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research demonstrates the utility of tert-butyl groups in synthesizing chiral catalysts for pharmaceutical ingredient production (Imamoto et al., 2012).

Environmental Impact and Degradation

Liu and Mabury (2020) reviewed the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP). They emphasized the need for future studies on novel SPAs with low toxicity (Liu & Mabury, 2020).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting a green chemistry approach relevant to pharmaceutical synthesis (Magadum & Yadav, 2018).

Mechanism of Action

Target of Action

The primary target of N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide is the Monoamine Oxidase B (MAO-B) enzyme . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine . Inhibiting MAO-B can help increase the concentration of dopamine in the brain, which is beneficial in conditions like Parkinson’s disease .

Mode of Action

N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide acts as an inhibitor of the MAO-B enzyme . By binding to the enzyme, it prevents the enzyme from carrying out its function of breaking down dopamine . This results in an increased concentration of dopamine in the brain .

Biochemical Pathways

The inhibition of MAO-B affects the dopaminergic pathway . Normally, MAO-B breaks down dopamine, reducing its concentration in the brain . By inhibiting MAO-B, N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide allows dopamine to accumulate, enhancing the signaling in dopaminergic pathways .

Result of Action

The result of the action of N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide is an increase in the concentration of dopamine in the brain . This can help alleviate symptoms in conditions characterized by low dopamine levels, such as Parkinson’s disease .

properties

IUPAC Name |

N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-20(2,3)17-10-12-18(13-11-17)23-15-19(22)21(4)14-16-8-6-5-7-9-16/h5-13H,14-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGJXJSRSXUEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)

![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2483278.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2483280.png)

![Ethyl 1-[(4-{[(4-bromophenyl)amino]carbonyl}-2-oxopiperazin-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B2483284.png)

methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)

![1-(Azepan-1-yl)-2-{4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2483289.png)